6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one
Overview
Description
6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound features a methoxy group at the 6-position and a 4-methoxybenzyl group attached to the nitrogen atom of the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyisobenzofuran-1,3-dione and 4-methoxybenzylamine.
Condensation Reaction: The 6-methoxyisobenzofuran-1,3-dione undergoes a condensation reaction with 4-methoxybenzylamine in the presence of a suitable catalyst, such as acetic acid, to form the desired isoindolinone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoindolinone ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted isoindolinones.
Scientific Research Applications
6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 6-Methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
- 4-Methoxybenzyl isocyanate
Uniqueness
6-Methoxy-2-(4-methoxybenzyl)-2,3-dihydroisoindol-1-one is unique due to its specific substitution pattern and the presence of both methoxy and benzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-6-3-12(4-7-14)10-18-11-13-5-8-15(21-2)9-16(13)17(18)19/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXPWKMMAIKSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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